Cas no 104987-36-2 (Oenothein B)

Oenothein B structure
Oenothein B structure
Product Name:Oenothein B
Numero CAS:104987-36-2
MF:C68H48O44
MW:1569.08234405518
CID:215798
Update Time:2024-11-04

Oenothein B Proprietà chimiche e fisiche

Nomi e identificatori

    • D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate]3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose3-(3,4,5-trihydroxybenzoate)
    • D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]
    • Oenothein B
    • D-Glucose, cyclic 4,6-(4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy(1,1'-biphenyl)-2,2'-dicarboxylate) 2-(2-((6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy(1,1'-biphenyl)-4-yl)oxy)-3,4,5-trihydroxybenzoate) 3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose 3-(3,4,5-trihydroxybenzoate), (2(S),4(S))-
    • XO177839
    • Aids085163
    • Aids-085163
    • D-Glucose, cyclic 4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate] 2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]oxy]-3,4,5-trihydroxybenzoate] 3-(3,4,5-trihydroxybenzoate), cyclic ester with D-glucose 3-(3,4,5-tr...
    • D-Glucose, cyclic4,6-[(1S)-4-(6-carboxy-2,3,4-trihydroxyphenoxy)-4',5,5',6,6'-pentahydroxy[1,1'-biphenyl]-2,2'-dicarboxylate]2-[2-[[(1S)-6,6'-dicarboxy-2,2',3,3',4'-pentahydroxy[1,1'-biphenyl]-4-yl]ox
    • antitumor,HCV,Hepatitis C virus,ellagitannin,antifungal,antioxidant,Bacterial,inhibit,Oenothein B,Fungal,glycohydrolase,Inhibitor,macrocyclic,poly(ADP-ribose),Apoptosis,anti-HCV,anti-inflammatory
    • Inchi: 1S/C68H48O44/c69-21-1-13(2-22(70)37(21)77)59(91)109-55-53-32-12-102-62(94)17-9-29(43(83)47(87)35(17)34-16(63(95)107-53)6-26(74)40(80)46(34)86)103-51-19(7-27(75)41(81)49(51)89)65(97)112-58-56(110-60(92)14-3-23(71)38(78)24(72)4-14)54-31(105-68(58)100)11-101-61(93)15-5-25(73)39(79)45(85)33(15)36-18(64(96)108-54)10-30(44(84)48(36)88)104-52-20(8-28(76)42(82)50(52)90)66(98)111-57(55)67(99)106-32/h1-10,31-32,53-58,67-90,99-100H,11-12H2/t31-,32-,53-,54-,55+,56+,57-,58-,67-,68-/m1/s1
    • Chiave InChI: YSLFLCIPPPJEHH-REWRZFNASA-N
    • Sorrisi: C12=C(O)C(=C3OC4C(O)=C(C(O)=CC=4C(=O)O[C@H]4[C@H](O)O[C@@H]5COC(=O)C6C(C7C(O)=C(O)C(O)=CC=7C(=O)O[C@H]5[C@@H]4OC(=O)C4C=C(C(O)=C(O)C=4)O)=C(O)C(O)=C(C=6)OC4C(O)=C(O)C(O)=CC=4C(=O)O[C@H]4[C@H](O)O[C@H](COC(=O)C5C=C(O)C(O)=C(O)C1=5)[C@H]([C@@H]4OC(=O)C1C=C(C(O)=C(O)C=1)O)OC(=O)C2=C3)O)O

Proprietà calcolate

  • Massa esatta: 1568.15000
  • Massa monoisotopica: 1570.1674948 g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 25
  • Conta accettatore di obbligazioni idrogeno: 44
  • Conta atomi pesanti: 112
  • Conta legami ruotabili: 14
  • Complessità: 3340
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 10
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Peso molecolare: 1571.1
  • XLogP3: 1.3
  • Superficie polare topologica: 744

Proprietà sperimentali

  • Colore/forma: Not available
  • Densità: 2.20±0.1 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: Not available
  • Punto di ebollizione: Not available
  • Punto di infiammabilità: Not available
  • Solubilità: Insuluble (4.9E-6 g/L) (25 ºC),
  • PSA: 732.84000
  • LogP: 2.17020
  • Pressione di vapore: Not available
  • pka: 5.67±0.70(Predicted)

Oenothein B Informazioni sulla sicurezza

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